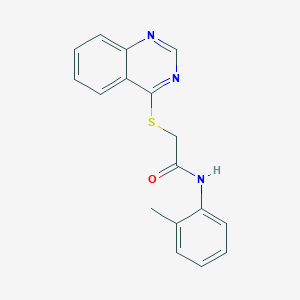

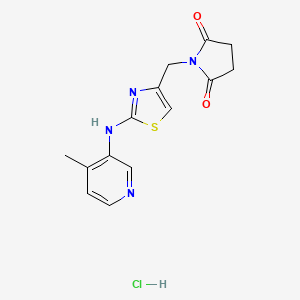

2-(quinazolin-4-ylthio)-N-(o-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

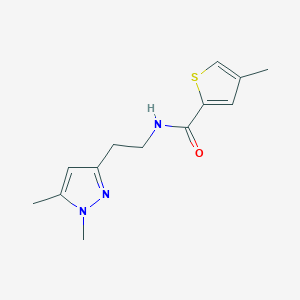

2-(quinazolin-4-ylthio)-N-(o-tolyl)acetamide, also known as QTA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QTA belongs to the class of quinazoline derivatives, which have been extensively studied for their anticancer, anti-inflammatory, and antiviral properties.

Aplicaciones Científicas De Investigación

Antitumor Activities A novel series of quinazoline derivatives, including structures similar to 2-(quinazolin-4-ylthio)-N-(o-tolyl)acetamide, have been synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activities, with certain derivatives being markedly more active than standard drugs like 5-FU against various cancer cell lines such as renal, colon, non-small cell lung, breast, ovarian, and melanoma cancers. Molecular docking studies suggest that their antitumor mechanisms may involve the inhibition of critical enzymes like EGFR-TK, indicating their potential as effective cancer therapeutics (Ibrahim A. Al-Suwaidan et al., 2013).

Selective Anticancer Efficacy Other derivatives have shown extensive-spectrum antitumor efficiency against various tumor cell lines, highlighting the versatility of quinazoline scaffolds in targeting different forms of cancer. Some compounds displayed selective activity toward specific cancer cell lines, such as renal and lung cancers, indicating the potential for targeted cancer therapy applications (M. Mohamed et al., 2016).

FLT3 Inhibitor for AML Structure-activity relationship studies of quinazoline derivatives as FLT3 inhibitors have led to compounds with significantly increased potency against FLT3-driven acute myeloid leukemia (AML). Notably, one compound demonstrated high in vivo activity, leading to complete tumor regression in a mouse model without obvious toxicity, making it a promising candidate for AML treatment (Weiwei Li et al., 2012).

Antimicrobial and Anticancer Activities Some quinazoline derivatives have been synthesized with both antimicrobial and anticancer activities. These compounds displayed good antimicrobial activity against various strains, and computational calculations supported their potential as novel therapeutic agents (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Anti-ulcerogenic and Anti-Ulcerative Colitis Activities Novel quinazoline and acetamide derivatives have shown significant curative activity against ulcerative colitis and peptic ulcer models, outperforming standard drugs in efficacy. These findings suggest the compounds' potential as safer and more effective treatments for gastrointestinal disorders without adverse effects on liver and kidney functions (F. Alasmary et al., 2017).

Propiedades

IUPAC Name |

N-(2-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-6-2-4-8-14(12)20-16(21)10-22-17-13-7-3-5-9-15(13)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGHHAGWIZFGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2532080.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2532084.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2532090.png)

![4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2532093.png)

![tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate](/img/structure/B2532097.png)